3-Bromo-6-methylpyrazolo[1,5-a]pyridine
説明
3-Bromo-6-methylpyrazolo[1,5-a]pyridine is a brominated heterocyclic compound with a pyrazolo[1,5-a]pyridine core. Its structure features a bromine atom at the 3-position and a methyl group at the 6-position (Figure 1). The bromine substituent enhances reactivity for further functionalization, while the methyl group may improve lipophilicity and metabolic stability .
特性
IUPAC Name |
3-bromo-6-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-8-7(9)4-10-11(8)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQBHRPPPWMKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)Br)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824301-67-8 | |
| Record name | 3-bromo-6-methylpyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 6-methylpyrazolo[1,5-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 3-Bromo-6-methylpyrazolo[1,5-a]pyridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3-Bromo-6-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3-Bromo-6-methylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific photophysical properties.
作用機序
The mechanism of action of 3-Bromo-6-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biological processes such as cell signaling and apoptosis .
類似化合物との比較
Structural and Physicochemical Properties
Table 1 compares 3-Bromo-6-methylpyrazolo[1,5-a]pyridine with structurally related analogs:
Key Observations :
- Bromine vs.
- Methyl vs. Trifluoromethyl : The trifluoromethyl group in C₁₃H₇BrClF₃N₄ increases hydrophobicity and metabolic resistance, critical for PDE4 inhibitor activity .
- Core Modification : Replacing pyrazolo[1,5-a]pyridine with triazolo[1,5-a]pyridine (as in ) alters electronic properties, affecting biological target selectivity.
Kinase Inhibition
- PDE4 Inhibitors : Pyrazolo[1,5-a]pyridine derivatives with electron-withdrawing groups (e.g., CF₃) show potent PDE4B inhibition (IC₅₀ = 0.0034–0.47 μM) . The methyl group in 3-Bromo-6-methylpyrazolo[1,5-a]pyridine may enhance membrane permeability, though direct activity data is pending.
- EGFR Tyrosine Kinase Inhibition: Imidazo[1,5-a]pyridine analogs (e.g., ) demonstrate nanomolar IC₅₀ values, suggesting pyrazolo derivatives could be optimized similarly .
Antibacterial Activity
Fluorescent Probes
- Ethyl ester derivatives () are precursors for solvatochromic probes, where bromine and methyl groups could tune emission spectra .
Thermodynamic and Kinetic Profiles
- Binding Affinity : Imidazo[1,5-a]pyridine derivatives bind entropically to papain (Ki = 13.75–99.30 mM) via hydrophobic interactions . The bromine in 3-Bromo-6-methylpyrazolo[1,5-a]pyridine may facilitate similar binding modes.
生物活性
3-Bromo-6-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
3-Bromo-6-methylpyrazolo[1,5-a]pyridine features a pyrazolo-pyridine core structure, which contributes to its biological activity. The presence of the bromine substituent at the 3-position and a methyl group at the 6-position enhances its pharmacological profile, making it a valuable scaffold for drug development.
Anticancer Properties
Research indicates that 3-Bromo-6-methylpyrazolo[1,5-a]pyridine exhibits significant anticancer activity. It has been studied for its ability to inhibit various cancer cell lines, including those associated with tropomyosin receptor kinases (TRKs). For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising results in inhibiting TRKA with IC50 values as low as 56 nM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| C03 | Km-12 | 0.304 |
| C03 | MCF-7 | >40 |
| C03 | HUVEC | >36.69 |
The above table illustrates the selective inhibitory effect of compound C03 (a derivative) on cancer cell lines, indicating its potential as a targeted therapy with minimal off-target effects.
Antimicrobial Activity
In addition to anticancer properties, 3-Bromo-6-methylpyrazolo[1,5-a]pyridine has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy against pathogens remains limited .
The mechanisms by which 3-Bromo-6-methylpyrazolo[1,5-a]pyridine exerts its biological effects involve interactions with specific molecular targets. It is believed to act as an inhibitor or modulator of various enzymes and receptors. For example, studies have highlighted its ability to inhibit TRK signaling pathways critical for cancer cell proliferation and survival .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that derivatives of this compound demonstrate favorable properties such as good plasma stability and low toxicity profiles. For instance, compound C03 exhibited a half-life greater than 289 minutes and minimal inhibition of cytochrome P450 isoforms, suggesting a low risk of drug-drug interactions .
Table 2: Pharmacokinetic Profile of Compound C03
| Parameter | Value |
|---|---|
| Half-life (t1/2) | >289.1 min |
| CYP Inhibition | Low (CYP2C9 only) |
Case Studies
A notable study evaluated the antitubercular potential of pyrazolo[1,5-a]pyridine derivatives, including those related to 3-Bromo-6-methylpyrazolo[1,5-a]pyridine. Compounds demonstrated excellent in vitro potency against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, with MIC values significantly lower than established antibiotics .
Table 3: Antitubercular Activity Against Mycobacterium tuberculosis
| Compound | MIC (μg/mL) | Resistance Type |
|---|---|---|
| 6j | <0.002 | Susceptible |
| 6j | <0.465 | INH-resistant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
